2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound featuring a benzene ring fused to a six-membered oxazine ring with two methyl groups at the 2-position. This core structure serves as a versatile scaffold in medicinal chemistry, leading to the development of various derivatives with diverse biological activities. These derivatives have been investigated for their potential applications in different fields, including cardiovascular disease and cancer. [, ]
Benzoxazines are a class of heterocyclic compounds characterized by their unique ring structures that include nitrogen and oxygen. They are significant in various chemical and biological applications due to their diverse reactivity and properties.
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be accomplished through several methods. A widely used approach involves the reaction of 2-aminophenol with acetone in the presence of an acid catalyst. The reaction typically proceeds via the formation of an imine intermediate, which subsequently cyclizes to yield the benzoxazine structure .
For large-scale production, methods are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency.
The molecular structure of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine features:
The spatial arrangement of atoms contributes to its chemical reactivity and biological activity.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions:
The choice of reagents and reaction conditions can significantly influence the outcome of these reactions.
The mechanism of action for 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine primarily involves its interaction with specific biological targets:
This compound has been studied for its role as an inhibitor of glucose-induced insulin release in pancreatic β-cells by blocking K channels. This inhibition affects insulin secretion pathways crucial for glucose homeostasis .
In vascular smooth muscle cells, certain derivatives exhibit myorelaxant activity by functioning as calcium entry blockers. This property is particularly relevant for therapeutic applications in cardiovascular health .
The compound is classified with warnings for serious eye damage/irritation and skin corrosion/irritation. Proper handling precautions must be observed during laboratory use .
The applications of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine span several scientific fields:
It serves as a building block for synthesizing more complex organic molecules.
The compound has been investigated for its potential as an inhibitor of insulin release and as a vascular smooth muscle relaxant.
Research indicates potential therapeutic effects related to calcium entry blockade in vascular smooth muscle cells, suggesting applications in treating cardiovascular diseases .
Utilized in the production of polymers and materials with specific properties due to its unique chemical structure .
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine emerged as a strategic pharmacophore following seminal work on potassium channel openers (PCOs) in the late 20th century. Researchers sought to overcome limitations of early PCOs like (±)-cromakalim, which exhibited strong vascular effects but minimal pancreatic β-cell activity. The benzoxazine scaffold was rationally designed as an isostere of 2,2-dimethylchromans, replacing the chiral C4 carbon with a nitrogen atom to eliminate stereochemical complexity while retaining bioactive conformation [1] [4]. This modification produced planar, configurationally stable analogs like YM934 (3) [1], which demonstrated that the 1,4-benzoxazine nucleus could effectively mimic the chroman ring system in binding KATP channels.
Compound | Core Structure | Substituents | Primary Activity Target |
---|---|---|---|
YM934 | 1,4-Benzoxazine | 3-Cyano-4-morpholino | Vascular KATP |
8e (Pirotte et al.) | 1,4-Benzoxazine | 4-(3-Cyanophenyl)thiourea | Vascular smooth muscle |
Compound 5 (Ro31-6930) | 1,4-Benzothiazine | 4-Cyanophenyl | Myorelaxant |
Ro31-6930 (2) | Chroman | 3-Cyano-4-morpholino | Pan-KATP opener |
Structural evolution continued with 4-arylureido/thioureido substitutions (e.g., compounds 8a–h) to enhance subtype selectivity. X-ray crystallography confirmed that the nitrogen at the 4-position adopts an sp2-like planar configuration (bond angle sum ≈ 357.8°), facilitating optimal interaction with SUR subunits of KATP channels [3]. This geometric feature became a cornerstone for designing derivatives with tailored vascular versus pancreatic effects.
The 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine scaffold exhibits dual modulation of ion channels, with distinct structure-activity relationships (SAR) governing each effect:
Calcium Entry Blockade: At higher concentrations, 8e suppressed Ca2+ influx in depolarized vascular tissue (80 mM KCl), indicating voltage-gated calcium channel (VGCC) inhibition. This dual mechanism explains its superior myorelaxant efficacy versus single-pathway agents [1].
Table 2: Pharmacological Profile of Select 1,4-Benzoxazines
Compound | X | R₁ | Avg. Log P | Insulin Release Inhibition (%)a | Myorelaxant EC50 (μM) |
---|---|---|---|---|---|
8e | O | CN | 3.42 | 35.7 ± 2.5 | 1.9 ± 0.6 |
8f | O | CN | 3.43 | 43.1 ± 2.8 | 3.7 ± 1.0 |
8a | S | CN | 3.83 | 27.0 ± 1.3 | >30 |
Chroman 6 | - | CN | ~3.5 | <10 | >30 |
aResidual insulin secretion at 10 μM concentration
Critical SAR insights include:
The 1,4-benzoxazine core occupies a unique niche between chromans and benzothiazines in KATP modulator design:
Versus Chromans: While 4-phenylthioureido chromans (e.g., 6) potently inhibit insulin release (residual secretion <10%), benzoxazines like 8e shift selectivity toward vascular targets. This divergence arises from altered H-bond donor capacity: the benzoxazine’s N-H group forms stronger interactions with SUR2B’s Tyr1206 than with SUR1’s Lys138 [1]. Chromans also suffer from chiral instability at C4, necessitating complex isomer separation absent in achiral benzoxazines.
Versus Benzothiazines: Benzothiazine analogs (e.g., 5) demonstrate superior myorelaxant potency (EC50 < 0.1 μM in some studies) due to sulfur’s enhanced polarizability and Kir6.1 affinity [1]. However, benzoxazines offer better metabolic stability – the 1,4-oxygen linkage reserves oxidative degradation more effectively than 1,4-benzothiazine’s sulfur. This trade-off positions benzoxazines as balanced candidates for long-acting vascular therapies [4] [6].
Figure 1: Structural Isosterism Influencing Target Selectivity
Chroman (6/7) Benzoxazine (8e) Benzothiazine (5) O O S ┃ ┃ ┃ H-C-NH-C₆H₄-CN H-N-NH-C₆H₄-CN H-N-NH-C₆H₄-CN │ │ │ >C-CH₂ >C-CH₂ >C-CH₂ / \ / \ / \ O 2CH₃ N 2CH₃ S 2CH₃
Steric accessibility of the 4-NH group (red) dictates SUR subtype engagement
The 2,2-dimethyl group remains critical across all three scaffolds, preventing oxidation to aromatic systems and maintaining the enolizable dihydro structure essential for membrane penetration. Quantum mechanical studies indicate the gem-dimethyl groups in benzoxazines enforce a boat conformation that optimally presents the 4-substituent to ion channel vestibules [3] [7].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5